7,8-Dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-1,3-dihydro-2H-3-benzazepin-2-one
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Overview
Description
7,8-Dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and a piperazine moiety further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps:
Formation of the Benzazepine Core: The initial step involves the construction of the benzazepine core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with a halogenated intermediate.
Final Coupling and Functionalization: The final step involves coupling the piperazine intermediate with the benzazepine core, followed by functionalization to introduce the oxopropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl group in the oxopropyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings and the piperazine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzazepine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets. It can be used in studies to understand its binding affinity and specificity towards enzymes, receptors, or other biomolecules.
Medicine
In medicine, the compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects. Research can focus on its potential as a therapeutic agent for various diseases.
Industry
Industrially, the compound can be used in the development of new drugs, agrochemicals, or materials with specific properties. Its synthesis and functionalization can lead to the creation of products with enhanced performance.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and piperazine moiety can facilitate binding to these targets, potentially modulating their activity. The compound may act as an agonist or antagonist, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: Lacks the piperazine and oxopropyl groups.
3-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-1,3-dihydro-2H-3-benzazepin-2-one: Lacks the methoxy groups on the benzazepine core.
7,8-Dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-1,3-dihydro-2H-3-benzazepin-2-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
The uniqueness of 7,8-Dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-1,3-dihydro-2H-3-benzazepin-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of methoxy groups, a piperazine moiety, and an oxopropyl group allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H31N3O5 |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
7,8-dimethoxy-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C26H31N3O5/c1-32-22-6-4-21(5-7-22)27-12-14-29(15-13-27)25(30)9-11-28-10-8-19-16-23(33-2)24(34-3)17-20(19)18-26(28)31/h4-8,10,16-17H,9,11-15,18H2,1-3H3 |
InChI Key |
XYNYRPVYBQHBDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Origin of Product |
United States |
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